molecular formula C19H29NO5 B14304470 5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate CAS No. 112900-78-4

5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate

Cat. No.: B14304470
CAS No.: 112900-78-4
M. Wt: 351.4 g/mol
InChI Key: NGGGWBBNZZFAID-UHFFFAOYSA-N
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Description

5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a tetrahydronaphthalenyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydronaphthalenyl Core: The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.

    Introduction of the Hydroxy Group: The tetrahydronaphthalene is then hydroxylated to introduce the hydroxy group at the 3-position.

    Attachment of the Hydroxypropoxy Group: The hydroxy group is then reacted with an epoxide, such as glycidol, to form the hydroxypropoxy group.

    Introduction of the Tert-butylamino Group: The hydroxypropoxy intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The tert-butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxypropoxy and hydroxy groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the acetate group.

    5-[3-(Tert-butylamino)-2-hydroxypropoxy]-8-methyl-3,4-dihydro-1(2H)-naphthalenone hydrochloride: Contains an additional methyl group and is in hydrochloride form.

Uniqueness

The presence of the acetate group in 5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it unique in its applications and effects.

Properties

CAS No.

112900-78-4

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

[5-[3-(tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl] acetate

InChI

InChI=1S/C19H29NO5/c1-12(21)25-18-8-13-6-5-7-17(15(13)9-16(18)23)24-11-14(22)10-20-19(2,3)4/h5-7,14,16,18,20,22-23H,8-11H2,1-4H3

InChI Key

NGGGWBBNZZFAID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2=C(CC1O)C(=CC=C2)OCC(CNC(C)(C)C)O

Origin of Product

United States

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